molecular formula C21H26N2O4 B11350555 N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide

Cat. No.: B11350555
M. Wt: 370.4 g/mol
InChI Key: JRTPWKSIFIIJKS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a phenoxyacetamide backbone substituted with a 4-methoxyphenyl group and a morpholine ring linked via an ethyl chain. Its molecular formula is C₂₅H₂₄N₂O₃, with a monoisotopic mass of 400.178693 . The stereochemistry includes one defined stereocenter, which may influence its biological interactions.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide

InChI

InChI=1S/C21H26N2O4/c1-25-18-9-7-17(8-10-18)20(23-11-13-26-14-12-23)15-22-21(24)16-27-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,22,24)

InChI Key

JRTPWKSIFIIJKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

    Synthetic Routes: Methacetin can be synthesized using various methods. One common approach involves acetylation of 4-methoxyaniline with acetic anhydride.

    Reaction Conditions: The reaction typically occurs under reflux conditions with a suitable acid catalyst.

    Industrial Production: While not widely produced industrially, Methacetin can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactions: Methacetin can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: Methacetin serves as a model compound for studying drug metabolism and liver function. It is used in liver function tests.

      Biology: Researchers use Methacetin to study liver enzyme activity and assess liver health.

      Medicine: It has applications in liver diagnostics and drug development.

      Industry: While not widely used in industry, its properties make it relevant for pharmaceutical research.

  • Mechanism of Action

    • Methacetin is metabolized primarily in the liver by cytochrome P450 enzymes.
    • It undergoes N-deacetylation to form 4-methoxyaniline , which is further metabolized.
    • The exact molecular targets and pathways involved are still an area of ongoing research.
  • Comparison with Similar Compounds

    Structural Analogues and Their Activities

    The table below highlights key structural analogs and their pharmacological profiles:

    Compound Name Key Substituents Biological Activity Reference
    N-[2-(4-Methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide (Target) 4-Methoxyphenyl, morpholine, phenoxy Inferred anti-cancer activity
    2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide Chlorophenoxy, benzimidazole, morpholine Potential kinase inhibition
    N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) Quinazoline-sulfonyl, morpholine Anti-cancer (MTT assay, IC₅₀ ~5–10 µM)
    2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) Benzofuran-oxadiazole, thioether Antimicrobial (Laccase catalysis)
    N-[4-(Aminomethyl)phenyl]-2-morpholin-4-ylacetamide Aminomethylphenyl, morpholine Not reported; potential CNS targeting

    Key Structural and Functional Differences

    Substituent Effects: The target compound’s phenoxy group distinguishes it from analogs like 2b (benzofuran-oxadiazole) and 40 (quinazoline-sulfonyl), which exhibit distinct electronic properties and binding affinities .

    Morpholine Ring :

    • Morpholine-containing analogs (e.g., 40 , 14 ) often exhibit improved solubility and membrane permeability. The target’s ethyl-linked morpholine may balance lipophilicity and bioavailability .

    Biological Activity :

    • Compound 40 showed potent anti-cancer activity (IC₅₀ ~5–10 µM) against multiple cell lines, suggesting the morpholine-quinazoline motif is critical . The target compound lacks the sulfonyl-quinazoline moiety, which may reduce its potency.
    • Compound 2b demonstrated antimicrobial activity via Laccase catalysis, highlighting the role of heterocyclic systems in divergent therapeutic applications .

    Physicochemical Properties

    Property Target Compound N-[4-(Aminomethyl)phenyl]-2-morpholin-4-ylacetamide 2-(4-Chlorophenoxy)-N-benzimidazolyl Acetamide
    Molecular Weight ~400.48 249.31 408.89
    LogP (Predicted) ~3.2 ~1.8 ~3.5
    Hydrogen Bond Acceptors 5 4 6
    Solubility Low (lipophilic) Moderate (polar aminomethyl group) Low (chlorophenoxy)

    Biological Activity

    N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The compound features a morpholine ring, a methoxy phenyl group, and a phenoxyacetamide moiety. Its chemical structure can be represented as follows:

    N 2 4 methoxyphenyl 2 morpholin 4 ylethyl 2 phenoxyacetamide\text{N 2 4 methoxyphenyl 2 morpholin 4 ylethyl 2 phenoxyacetamide}

    This structure suggests potential interactions with biological targets due to the presence of both electron-donating (methoxy) and electron-withdrawing groups.

    Biological Activity Overview

    1. Antitumor Activity

    Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives with similar structural motifs possess IC50 values in the low micromolar range against various cancer cell lines, suggesting effective inhibition of tumor growth.

    CompoundCell LineIC50 (µM)
    Compound AA549 (Lung)5.13 ± 0.97
    Compound BHCC827 (Lung)6.26 ± 0.33
    This compoundTBDTBD

    2. Mechanism of Action

    The proposed mechanism of action for compounds like this compound includes the induction of apoptosis in cancer cells and inhibition of cell proliferation. Molecular dynamics simulations have shown that these compounds may interact with key proteins involved in cell cycle regulation and apoptosis pathways.

    3. Antimicrobial Activity

    In addition to antitumor effects, some studies have reported antimicrobial properties associated with similar phenoxyacetamide derivatives. The presence of the methoxy group is believed to enhance the compound's interaction with microbial membranes, leading to increased efficacy against bacterial strains.

    Case Studies and Research Findings

    Several studies have explored the biological activity of related compounds:

    • Study on Antitumor Activity : A recent study evaluated a series of phenoxyacetamides for their cytotoxic effects on various cancer cell lines, revealing that modifications to the phenyl ring significantly influenced their potency.
    • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of compounds with similar structures against common pathogens, demonstrating promising results comparable to established antibiotics.

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